molecular formula C39H76N2O7S2 B13685585 Tetrabutylammonium 2-formylbenzene-1,4-disulfonate

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate

Cat. No.: B13685585
M. Wt: 749.2 g/mol
InChI Key: UWIGXVQQPJFEAB-UHFFFAOYSA-L
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Description

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a chemical compound with the molecular formula C23H40NO7S2 and a molecular weight of 506.69 g/mol . It is known for its unique structure, which includes a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium 2-formylbenzene-1,4-disulfonate typically involves the reaction of tetrabutylammonium hydroxide with 2-formylbenzene-1,4-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrabutylammonium 2-formylbenzene-1,4-disulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into desired products. Its unique structure allows it to participate in various chemical processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tetrabutylammonium 2-formylbenzene-1,4-disulfonate include:

Uniqueness

This compound is unique due to its specific structure, which includes both a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

Biological Activity

Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a compound that has garnered attention in various fields, particularly in biological and chemical research. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H22NNa2O6S2
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 51818-11-2

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its ability to interact with biological membranes and cellular components. Its applications include:

  • Electrochemical Applications : The compound is utilized in the synthesis of polymer electrolyte membranes (PEMs), which are crucial for fuel cells and batteries. These membranes enhance ionic conductivity and stability in electrochemical devices .
  • Anticancer Activity : Preliminary studies suggest that derivatives of sulfonated compounds, including those related to this compound, exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown selective inhibition of estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor-positive triple-negative breast cancer cells (MDA-MB-468) in vitro .
  • Biodegradability Studies : Research indicates that sulfonated compounds can enhance the biodegradability of polymers, making them suitable for environmentally friendly applications. This property is particularly relevant in the development of biodegradable packaging materials .

Case Study 1: Synthesis and Cytotoxic Evaluation

In a study evaluating various sulfonated compounds, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on MCF-7 and MDA-MB-468 cell lines. The results indicated that certain analogs exhibited significant growth inhibition with GI50 values below 10 µM against MDA-MB-468 cells, suggesting potential as anticancer agents .

Case Study 2: Polymer Electrolyte Membranes

Another study focused on the incorporation of this compound into polymer blends for PEMs. The research demonstrated that these membranes displayed improved ionic conductivity and mechanical properties compared to standard PEMs, indicating their potential for use in advanced electrochemical systems .

Data Table: Biological Activity Summary

Activity Type Description Reference
Anticancer ActivityInhibition of MCF-7 and MDA-MB-468 cell lines
Electrochemical ApplicationUsed in polymer electrolyte membranes
BiodegradabilityEnhances degradation profiles in polymer blends

Properties

Molecular Formula

C39H76N2O7S2

Molecular Weight

749.2 g/mol

IUPAC Name

2-formylbenzene-1,4-disulfonate;tetrabutylazanium

InChI

InChI=1S/2C16H36N.C7H6O7S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h2*5-16H2,1-4H3;1-4H,(H,9,10,11)(H,12,13,14)/q2*+1;/p-2

InChI Key

UWIGXVQQPJFEAB-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-]

Origin of Product

United States

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